2-ethyl-1-{[(2R)-pyrrolidin-2-yl]methyl}-1H-imidazole
Description
2-Ethyl-1-{[(2R)-pyrrolidin-2-yl]methyl}-1H-imidazole is a chiral imidazole derivative featuring a pyrrolidine substituent with a stereospecific (2R)-configuration. Imidazole-based compounds are renowned for their diverse pharmacological and chemical applications, including roles as enzyme inhibitors, receptor modulators, and bioactive scaffolds in drug discovery .
Properties
IUPAC Name |
2-ethyl-1-[[(2R)-pyrrolidin-2-yl]methyl]imidazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-2-10-12-6-7-13(10)8-9-4-3-5-11-9/h6-7,9,11H,2-5,8H2,1H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCIBZMBMGFIJG-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1CC2CCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NC=CN1C[C@H]2CCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-1-{[(2R)-pyrrolidin-2-yl]methyl}-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a suitable electrophile, followed by cyclization to form the imidazole ring . The reaction conditions often include the use of catalysts such as nickel or erbium triflate, and the reactions are carried out under mild conditions to ensure high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis routes that are optimized for large-scale production. These methods often employ continuous flow reactors and other advanced technologies to ensure efficiency and scalability. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-ethyl-1-{[(2R)-pyrrolidin-2-yl]methyl}-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce various hydrogenated imidazole derivatives .
Scientific Research Applications
Pharmaceutical Development
2-ethyl-1-{[(2R)-pyrrolidin-2-yl]methyl}-1H-imidazole has been investigated for its potential as a therapeutic agent in various diseases:
- Cancer Treatment : Research indicates that compounds with imidazole structures can inhibit specific kinases involved in tumor growth. Studies have shown that derivatives of imidazole can act as effective inhibitors of polo-like kinase 1 (Plk1), a target in cancer therapy .
- Anti-inflammatory Properties : The compound has shown promise in modulating immune responses, making it a candidate for treating autoimmune diseases. Its ability to inhibit Bruton's tyrosine kinase (Btk) has been highlighted in recent studies, linking it to reduced inflammation .
Biochemical Research
The unique structure of this compound allows it to participate in various biochemical pathways:
- Enzyme Inhibition : Its imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. This property is particularly useful in designing inhibitors for enzymes involved in metabolic pathways related to cancer and inflammation .
Cosmetic Applications
Recent developments have explored the use of imidazole derivatives in cosmetic formulations due to their skin-conditioning properties. These compounds can enhance the stability and effectiveness of active ingredients in skincare products .
Case Studies
Mechanism of Action
The mechanism of action of 2-ethyl-1-{[(2R)-pyrrolidin-2-yl]methyl}-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. In biological systems, the compound may interact with enzymes and receptors, modulating their activity and leading to various therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs of 2-ethyl-1-{[(2R)-pyrrolidin-2-yl]methyl}-1H-imidazole , highlighting differences in substituents, stereochemistry, and physicochemical properties:
Key Differences and Implications
Substituent Effects: Ethyl vs. Stereochemistry: The (2R)-pyrrolidine configuration in the target compound may enable stereoselective binding to chiral biological targets, unlike non-chiral analogs like .
Pharmacological Potential: Pyrrolidine-containing imidazoles (e.g., ) are often explored for central nervous system (CNS) activity due to their ability to cross the blood-brain barrier. The ethyl group in the target compound may modulate selectivity for hepatic enzymes or GPCRs compared to isopropyl-containing analogs (e.g., ), which exhibit greater steric hindrance.
Synthetic Accessibility :
- Compounds like and are synthesized via straightforward alkylation or salt formation, whereas the target compound’s stereospecific (2R)-pyrrolidinylmethyl group may require enantioselective synthesis or chiral resolution.
Research Findings and Data
Physicochemical Properties (Predicted)
Biological Activity
2-ethyl-1-{[(2R)-pyrrolidin-2-yl]methyl}-1H-imidazole, a compound with the chemical formula and a CID of 93958210, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features an imidazole ring, which is known for its diverse biological activities. The presence of the pyrrolidine moiety adds to its structural complexity and potential for interaction with biological targets.
Antiviral Properties
Research indicates that compounds containing imidazole and pyrrolidine structures exhibit significant antiviral activity. For instance, a related study highlighted the effectiveness of imidazole derivatives in inhibiting viral replication processes. Specifically, compounds similar to this compound were evaluated for their ability to disrupt viral entry and replication pathways, showing promising results against various viruses .
Antibacterial Activity
The antibacterial efficacy of imidazole derivatives has been well-documented. A study on pyrrole-based compounds demonstrated their ability to inhibit bacterial growth effectively, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli . Given the structural similarities, it is plausible that this compound may exhibit comparable antibacterial properties.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in viral replication or bacterial metabolism.
- Receptor Modulation : It could interact with specific receptors or ion channels, influencing cellular signaling pathways that are crucial for pathogen survival and proliferation.
- Oxidative Stress Induction : Some studies suggest that imidazole derivatives can induce oxidative stress in microbial cells, leading to cell death .
Case Studies
- Antiviral Efficacy : A case study involving related imidazole compounds showed significant reductions in viral load in infected cell lines, indicating a strong potential for therapeutic applications in antiviral treatments .
- Antibacterial Testing : In vitro studies have confirmed that similar compounds exhibit potent antibacterial activity, with results supporting their development as new antibiotics .
Data Tables
| Compound Name | Structure | Activity Type | MIC (μg/mL) |
|---|---|---|---|
| This compound | Structure | Antiviral | TBD |
| Related Imidazole Derivative | - | Antibacterial | 3.12 - 12.5 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
